molecular formula C23H25NO4 B571987 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid CAS No. 1208226-88-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid

Cat. No.: B571987
CAS No.: 1208226-88-3
M. Wt: 379.456
InChI Key: UAOCBDJIBBTOBI-OAQYLSRUSA-N
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid” is a chemical compound with the CAS Number: 1208226-88-3. It has a molecular weight of 379.46 . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C23H25NO4/c1-2-3-4-5-14-21 (22 (25)26)24-23 (27)28-15-20-18-12-8-6-10-16 (18)17-11-7-9-13-19 (17)20/h2,6-13,20-21H,1,3-5,14-15H2, (H,24,27) (H,25,26)/t21-/m1/s1 . The molecular formula is C23H25NO4 .


Physical and Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

This compound is utilized in the synthesis of complex molecular structures, such as asymmetrically protected diaminosuberic acid. A novel synthetic pathway using (acyloxy)alkoxy promoiety as a protecting group and ring-closing metathesis (RCM) reaction with the second-generation Grubbs catalyst has been described. This process yields the trans isomer of the compound, which is then reduced to obtain asymmetrically protected diaminosuberic acid, demonstrating its utility in complex molecular synthesis (Mollica et al., 2012).

Self-Assembled Structures

The compound has been studied for its self-assembling properties when modified as Fmoc (Fluoren-9-ylmethoxycarbonyl) protected amino acids. These modified amino acids, such as Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, and Fmoc-Val-OH, demonstrate varying self-assembled structures under different conditions like concentration and temperature. The ability to form diverse morphologies, such as flower-like structures and fibrous assemblies, highlights its potential in designing novel self-assembled architectures with controllable functionalities (Gour et al., 2021).

Fluorescence Probes

This compound is also pivotal in developing novel fluorescence probes for detecting highly reactive oxygen species (hROS) and reactive intermediates of peroxidase. The derivatives HPF and APF, synthesized from the compound, exhibit selective and dose-dependent fluorescence upon reaction with hROS, enabling the differentiation and detection of specific reactive species in biological and chemical applications (Setsukinai et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOCBDJIBBTOBI-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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